Oxoepistephamiersine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

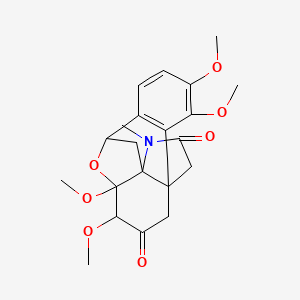

Oxoepistephamiersine is a complex hasubanan alkaloid that has garnered significant interest in the field of organic chemistry due to its intricate structure and potential applications. This compound is derived from the hasubanan family of alkaloids, which are known for their diverse biological activities and complex molecular frameworks.

Preparation Methods

The synthesis of oxoepistephamiersine involves a series of intricate steps. The starting material is commercially available and inexpensive cyclohexanedione monoethylene acetal. The synthesis features a palladium-catalyzed cascade cyclization reaction to set the tricyclic carbon framework of the desired molecules. This is followed by a regioselective Baeyer-Villiger oxidation and a MeNH₂-triggered skeletal reorganization cascade to construct the benzannulated aza [4.4.3]propellane. Finally, a strategically late-stage regio- and diastereoselective oxidative annulation of sp³ C-H bond forms the challenging tetrahydrofuran ring system and hemiketal moiety in a single step .

Chemical Reactions Analysis

Oxoepistephamiersine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as Baeyer-Villiger oxidants.

Reduction: Specific conditions and reagents can reduce certain functional groups within the molecule.

Substitution: Various substitution reactions can be performed on the molecule, depending on the functional groups present.

Cyclization: The synthesis of this compound itself involves a palladium-catalyzed cascade cyclization reaction.

Common reagents used in these reactions include palladium catalysts, Baeyer-Villiger oxidants, and methylamine (MeNH₂). The major products formed from these reactions include the benzannulated aza [4.4.3]propellane and the tetrahydrofuran ring system .

Scientific Research Applications

Synthetic Applications

Oxoepistephamiersine has been synthesized using innovative methods that showcase its versatility in organic synthesis. The total synthesis of this compound involves several key steps:

- Starting Material : The synthesis begins with cyclohexanedione monoethylene acetal, which is readily available and inexpensive.

- Catalytic Reactions : A palladium-catalyzed cascade cyclization reaction is employed to construct the tricyclic framework. This step is crucial for setting up the structural complexity of the molecule.

- Oxidation and Rearrangement : The process includes a regioselective Baeyer–Villiger oxidation followed by a MeNH₂-triggered skeletal reorganization, which is essential for forming the benzannulated aza[4.4.3]propellane structure.

- Final Steps : The synthesis concludes with a regio- and diastereoselective oxidative annulation of sp³ C−H bonds, allowing for the formation of the tetrahydrofuran ring system in a single step .

Research indicates that this compound exhibits notable biological activity, particularly in the context of antimicrobial properties. Its structural characteristics enable it to interact with biological targets effectively.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for further investigation as a therapeutic agent against various pathogens .

- Potential as a Therapeutic Agent : The compound's unique chemical structure may allow it to function as a lead compound in drug development, specifically targeting diseases where traditional antibiotics fail.

Case Studies

Several case studies have explored the applications of this compound in medicinal chemistry:

Mechanism of Action

The mechanism of action of oxoepistephamiersine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Oxoepistephamiersine is unique among hasubanan alkaloids due to its specific structural features. Similar compounds include metaphanine, cepharamine, and sinoracutine. These compounds share a common tricyclic framework but differ in their functional groups and specific ring structures. For example, cepharamine features an aza [4.4.3]propellane structure, while sinoracutine has a 6/6/5/5 tetracyclic structure .

Properties

IUPAC Name |

3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLCCHVXIGOAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.